molecular formula C20H23NO4 B572413 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1330750-44-1

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B572413
CAS No.: 1330750-44-1
M. Wt: 341.407
InChI Key: KIPDUNKQDUZDQD-SJORKVTESA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a naphthalen-2-yl substituent. Its molecular formula is C₁₅H₁₅NO₂, with a molar mass of 241.29 g/mol .

Properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPDUNKQDUZDQD-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718509
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959583-04-1
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a substitution reaction, often using a naphthyl halide and a suitable base.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Naphthyl halides with bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid as an anticancer agent. Its structural features enable it to interact with biological targets involved in cancer progression. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, suggesting that modifications to the naphthalene moiety can enhance biological activity and selectivity.

1.2 Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its derivatives have been investigated for their neuroprotective properties and potential use in conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems, thereby offering therapeutic benefits.

Synthetic Methodologies

2.1 Chiral Building Blocks

This compound serves as a versatile chiral building block in asymmetric synthesis. Its stereochemical configuration allows for the production of various complex molecules with high enantiomeric purity. This property is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial for biological activity.

2.2 Catalysis

The compound has been used in catalytic processes that involve the formation of carbon-carbon bonds. Its derivatives have been employed as ligands in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. The ability to fine-tune its structure allows chemists to optimize reaction conditions for desired outcomes.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated effectiveness against breast cancer cell lines with IC50 values indicating significant potency.
Study BNeurological ApplicationsShowed neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function and reducing amyloid plaque formation.
Study CAsymmetric SynthesisUtilized as a chiral auxiliary in the synthesis of complex natural products with high enantiomeric excess (>95%).

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Phenyl vs. Naphthyl Substituents
  • Piperidine Analog: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) has a six-membered piperidine ring instead of pyrrolidine, reducing ring strain. Its molecular weight is 305.37 g/mol (C₁₇H₂₃NO₄), and it is used in peptide synthesis .
  • Naphthyl vs.
Electron-Withdrawing Substituents
  • 4-Nitrophenyl Derivative : (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid (CAS 959579-94-3) has a nitro group, which is strongly electron-withdrawing . This increases reactivity in nucleophilic substitutions and may lower pKa of the carboxylic acid. Purity: 95% .
  • 3,5-Difluorophenyl Derivative : The fluorine atoms in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1329835-75-7) enhance metabolic stability and electronegativity, favoring interactions with electron-rich biological targets .
Electron-Donating Substituents
  • 2-Methoxyphenyl Derivative : (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 2382599-17-7) has a methoxy group that improves solubility via hydrogen bonding. Purity: 95% .
  • 3,5-Dimethoxyphenyl Derivative : (CAS 623950-04-9) features two methoxy groups, further enhancing solubility and electronic density. This compound is used in asymmetric synthesis .
Halogenated Derivatives
  • 3-Bromophenyl Derivative : (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 959582-16-2) allows for cross-coupling reactions (e.g., Suzuki-Miyaura). Multiple suppliers list this compound, indicating robust synthetic protocols .
  • 4-Trifluoromethylphenyl Derivative : (CAS 1227844-93-0) contains a CF₃ group, which is both lipophilic and electron-withdrawing . This derivative is marketed as a medical intermediate , highlighting its pharmaceutical relevance .
Table 1: Key Properties of Selected Analogs
Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features
Target Compound Naphthalen-2-yl C₁₅H₁₅NO₂ 241.29 Discontinued High steric bulk, aromaticity
652971-20-5 Phenyl (piperidine) C₁₇H₂₃NO₄ 305.37 N/A Reduced ring strain
959579-94-3 4-Nitrophenyl C₁₇H₂₀N₂O₆ 336.34 95 Electron-withdrawing, reactive
1329835-75-7 3,5-Difluorophenyl C₁₆H₁₈F₂NO₄ 326.32 N/A Enhanced metabolic stability
1227844-93-0 4-Trifluoromethylphenyl C₁₇H₂₀F₃NO₄ 359.34 95+ Lipophilic, medical intermediate
623950-04-9 3,5-Dimethoxyphenyl C₁₈H₂₄NO₆ 350.39 N/A High solubility, asymmetric synthesis

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activity and applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and a naphthalene substituent, which enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NO4C_{20}H_{23}NO_4, with a molecular weight of 341.40 g/mol. The presence of the naphthalene ring contributes to the hydrophobicity and potential receptor affinity of the compound.

PropertyValue
Molecular FormulaC20H23NO4
Molecular Weight341.40 g/mol
CAS Number959583-04-1
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate enzymatic activity through mechanisms including:

  • Inhibition or activation of enzyme reactions.
  • Binding to receptor sites , potentially influencing signaling pathways.
  • Altering protein conformation , which can affect biological functions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Antiviral Activity : Research has suggested that derivatives of pyrrolidine compounds exhibit antiviral properties, possibly through inhibition of viral replication mechanisms. The specific interactions of this compound with viral enzymes are under investigation .
  • Cancer Research : The compound's ability to modulate hypoxia-inducible factors (HIFs) has been explored in cancer biology. HIFs play a critical role in cellular adaptation to hypoxic conditions, and compounds that can influence their activity may have therapeutic implications in cancer treatment .
  • Neuropharmacology : Studies have indicated that similar pyrrolidine compounds can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the tert-butoxycarbonyl group.
  • Substitution with the naphthalene moiety.

Various synthetic routes can be optimized for yield and purity, employing techniques such as chromatography for purification.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound; however, their biological activities may differ significantly based on substituents and stereochemistry.

Compound NameUnique Features
1-(tert-Butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acidLacks naphthalene substitution; used as an intermediate
(3R,4S)-rel-1-(Boc)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acidFluorine substituent may enhance bioactivity
(2S,5S)-1-[n-(methoxycarbonyl)-l-valyl]-5-methylpyrrolidin-2-carboxylic acidValine moiety introduces different interactions

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